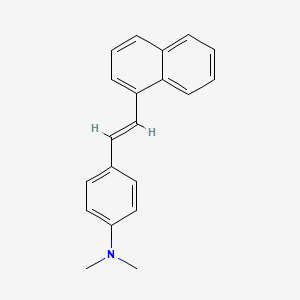
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a naphthyl group attached to a vinyl group, which is further connected to a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable naphthyl-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where N,N-dimethylaniline is reacted with 1-bromo-2-naphthalene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline may involve large-scale Heck reactions using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Nitro or halogen-substituted aniline derivatives.
科学研究应用
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with aromatic systems and participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: Lacks the naphthyl group, resulting in different chemical and physical properties.
4-(Naphthalen-1-yl)aniline: Lacks the dimethylamino group, affecting its reactivity and applications.
Naphthalene: A simpler aromatic compound without the aniline moiety.
Uniqueness
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline is unique due to the presence of both the naphthyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
属性
CAS 编号 |
63019-14-7 |
|---|---|
分子式 |
C20H19N |
分子量 |
273.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline |
InChI |
InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+ |
InChI 键 |
SVRNNQYGAOMXBM-JLHYYAGUSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


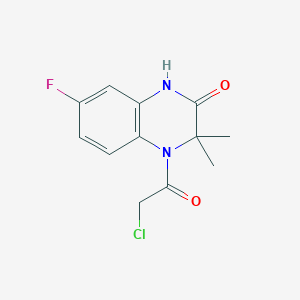
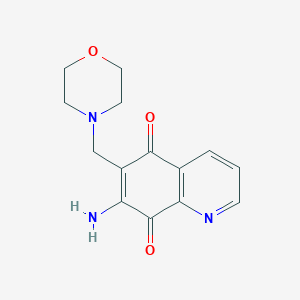
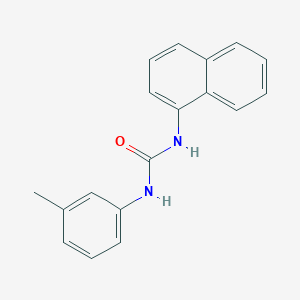

![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
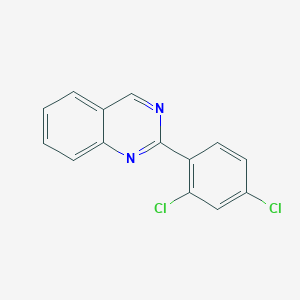

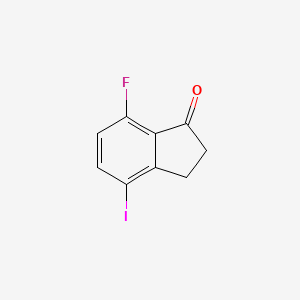

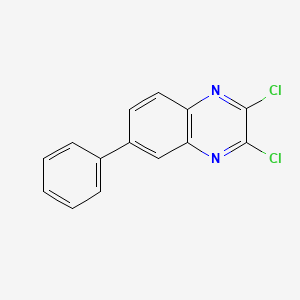


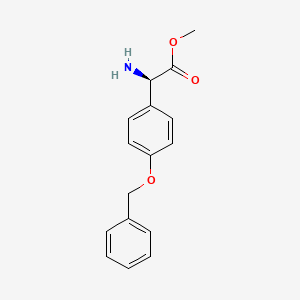
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
